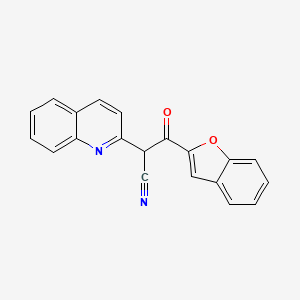
3-(1-Benzofuran-2-yl)-3-oxo-2-(quinolin-2-yl)propanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-Benzofuran-2-yl)-3-oxo-2-(quinolin-2-yl)propanenitrile, also known as BQP, is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications. BQP belongs to the class of quinoline-based compounds and has been found to exhibit a range of biological activities.
Mécanisme D'action
The mechanism of action of 3-(1-Benzofuran-2-yl)-3-oxo-2-(quinolin-2-yl)propanenitrile is not fully understood. However, studies have suggested that 3-(1-Benzofuran-2-yl)-3-oxo-2-(quinolin-2-yl)propanenitrile exerts its biological activities by targeting various cellular pathways. 3-(1-Benzofuran-2-yl)-3-oxo-2-(quinolin-2-yl)propanenitrile has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. Inhibition of HDACs leads to the accumulation of acetylated histones, which can alter the expression of genes involved in cell cycle regulation and apoptosis. 3-(1-Benzofuran-2-yl)-3-oxo-2-(quinolin-2-yl)propanenitrile has also been found to inhibit the activity of topoisomerases, which are enzymes involved in DNA replication and repair. Inhibition of topoisomerases can lead to DNA damage and cell death.
Biochemical and Physiological Effects:
3-(1-Benzofuran-2-yl)-3-oxo-2-(quinolin-2-yl)propanenitrile has been found to exhibit various biochemical and physiological effects. 3-(1-Benzofuran-2-yl)-3-oxo-2-(quinolin-2-yl)propanenitrile has been found to induce cell cycle arrest and apoptosis in cancer cells by altering the expression of genes involved in cell cycle regulation and apoptosis. 3-(1-Benzofuran-2-yl)-3-oxo-2-(quinolin-2-yl)propanenitrile has also been found to inhibit the replication of viruses by interfering with the viral life cycle. Furthermore, 3-(1-Benzofuran-2-yl)-3-oxo-2-(quinolin-2-yl)propanenitrile has been found to exhibit antibacterial activity by disrupting the bacterial cell membrane.
Avantages Et Limitations Des Expériences En Laboratoire
3-(1-Benzofuran-2-yl)-3-oxo-2-(quinolin-2-yl)propanenitrile has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. 3-(1-Benzofuran-2-yl)-3-oxo-2-(quinolin-2-yl)propanenitrile has also been found to exhibit a range of biological activities, making it a promising compound for further research. However, there are some limitations to using 3-(1-Benzofuran-2-yl)-3-oxo-2-(quinolin-2-yl)propanenitrile in lab experiments. 3-(1-Benzofuran-2-yl)-3-oxo-2-(quinolin-2-yl)propanenitrile has low solubility in water, which can make it difficult to administer in vivo. In addition, the mechanism of action of 3-(1-Benzofuran-2-yl)-3-oxo-2-(quinolin-2-yl)propanenitrile is not fully understood, which can make it challenging to design experiments to study its effects.
Orientations Futures
There are several future directions for the study of 3-(1-Benzofuran-2-yl)-3-oxo-2-(quinolin-2-yl)propanenitrile. One direction is to further investigate the mechanism of action of 3-(1-Benzofuran-2-yl)-3-oxo-2-(quinolin-2-yl)propanenitrile. Understanding the molecular targets of 3-(1-Benzofuran-2-yl)-3-oxo-2-(quinolin-2-yl)propanenitrile can lead to the development of more effective therapeutic applications. Another direction is to study the in vivo effects of 3-(1-Benzofuran-2-yl)-3-oxo-2-(quinolin-2-yl)propanenitrile. In vivo studies can provide valuable information on the pharmacokinetics and toxicity of 3-(1-Benzofuran-2-yl)-3-oxo-2-(quinolin-2-yl)propanenitrile. Furthermore, the development of 3-(1-Benzofuran-2-yl)-3-oxo-2-(quinolin-2-yl)propanenitrile derivatives with improved solubility and bioavailability can lead to the development of more effective therapeutic applications.
Méthodes De Synthèse
The synthesis of 3-(1-Benzofuran-2-yl)-3-oxo-2-(quinolin-2-yl)propanenitrile involves the reaction of 2-aminobenzofuran and 2-aminobenzonitrile with 2-acetyl-1-quinoline in the presence of acetic anhydride and triethylamine. The reaction yields 3-(1-Benzofuran-2-yl)-3-oxo-2-(quinolin-2-yl)propanenitrile as a yellow solid with a melting point of 264-267°C. The purity of the compound can be confirmed by nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC) analysis.
Applications De Recherche Scientifique
3-(1-Benzofuran-2-yl)-3-oxo-2-(quinolin-2-yl)propanenitrile has been studied for its potential therapeutic applications in various fields of scientific research. It has been found to exhibit anticancer, antiviral, antibacterial, and anti-inflammatory activities. 3-(1-Benzofuran-2-yl)-3-oxo-2-(quinolin-2-yl)propanenitrile has been tested against various cancer cell lines, including breast, lung, and prostate cancer, and has been found to induce cell cycle arrest and apoptosis. 3-(1-Benzofuran-2-yl)-3-oxo-2-(quinolin-2-yl)propanenitrile has also been found to inhibit the replication of the hepatitis C virus and the influenza virus. In addition, 3-(1-Benzofuran-2-yl)-3-oxo-2-(quinolin-2-yl)propanenitrile has exhibited antibacterial activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. Furthermore, 3-(1-Benzofuran-2-yl)-3-oxo-2-(quinolin-2-yl)propanenitrile has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Propriétés
IUPAC Name |
3-(1-benzofuran-2-yl)-3-oxo-2-quinolin-2-ylpropanenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12N2O2/c21-12-15(17-10-9-13-5-1-3-7-16(13)22-17)20(23)19-11-14-6-2-4-8-18(14)24-19/h1-11,15H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBGDZCDUNGRROS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C(C#N)C(=O)C3=CC4=CC=CC=C4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-Benzofuran-2-yl)-3-oxo-2-(quinolin-2-yl)propanenitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

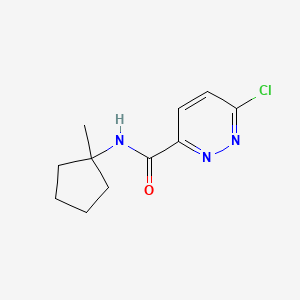
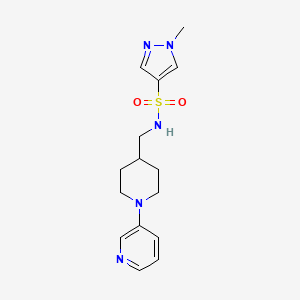
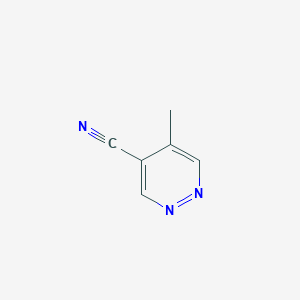
![(4Z)-N-(3,4-dimethoxyphenyl)-4-[(3-methylphenyl)imino]-3-oxa-13-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide](/img/structure/B2413471.png)

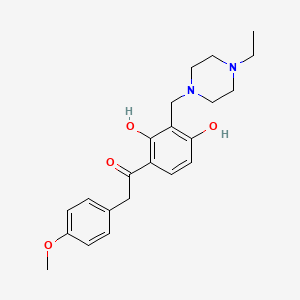

![3-Phenethyl-8-(thiophene-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2413477.png)
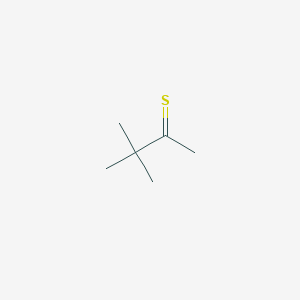
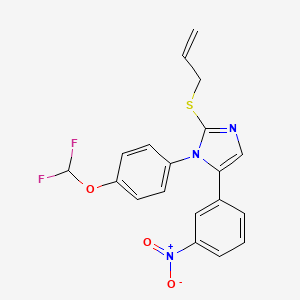
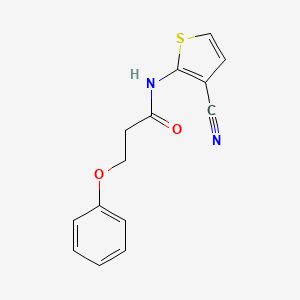

![2-((3-(4-Chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-1-(thiophen-2-yl)ethanone](/img/structure/B2413485.png)
![N-(2-bromo-4-methylphenyl)-2-{[2-(1-naphthyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetamide](/img/structure/B2413488.png)